molecular formula C19H18N2O4S3 B2615353 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide CAS No. 951460-27-8

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide

Cat. No.: B2615353
CAS No.: 951460-27-8
M. Wt: 434.54
InChI Key: KKXQZFFLBINGIV-UHFFFAOYSA-N
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Description

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry due to their antimicrobial properties. This particular compound features a unique structure that combines a tetrahydroquinoline moiety with a thiophene sulfonamide group, making it a subject of interest in various scientific research fields.

Mechanism of Action

Pharmacokinetics

The compound’s solubility in organic solvents and insolubility in water may influence its bioavailability and distribution in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide. For instance, the compound’s solubility characteristics suggest that it may be more effective in organic environments and less effective in aqueous environments

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide typically involves multiple steps One common method starts with the preparation of the tetrahydroquinoline core, which is then functionalized with a benzenesulfonyl groupThe reaction conditions often include the use of organic solvents such as acetonitrile and dichloromethane, with temperature control being crucial to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide stands out due to its unique combination of a tetrahydroquinoline core and a thiophene sulfonamide group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S3/c22-27(23,19-9-5-13-26-19)20-16-11-10-15-6-4-12-21(18(15)14-16)28(24,25)17-7-2-1-3-8-17/h1-3,5,7-11,13-14,20H,4,6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKXQZFFLBINGIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CS3)N(C1)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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